molecular formula C7H15N5 B13455732 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine CAS No. 2003750-33-0

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine

Cat. No.: B13455732
CAS No.: 2003750-33-0
M. Wt: 169.23 g/mol
InChI Key: IZCZGISXSXGRFG-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tert-butyl group and an ethanamine side chain, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine typically involves the reaction of tert-butyl hydrazine with ethyl bromoacetate to form an intermediate, which is then cyclized to produce the tetrazole ring. The final step involves the reduction of the ester group to an amine. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrazoles.

Scientific Research Applications

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine: Contains a methanamine group instead of an ethanamine side chain.

Uniqueness

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2003750-33-0

Molecular Formula

C7H15N5

Molecular Weight

169.23 g/mol

IUPAC Name

2-(2-tert-butyltetrazol-5-yl)ethanamine

InChI

InChI=1S/C7H15N5/c1-7(2,3)12-10-6(4-5-8)9-11-12/h4-5,8H2,1-3H3

InChI Key

IZCZGISXSXGRFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CCN

Origin of Product

United States

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